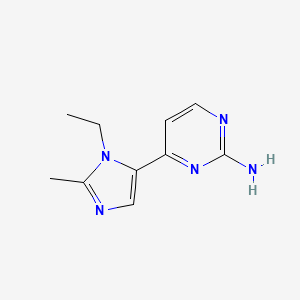
4-(1-Ethyl-2-methyl-1H-imidazol-5-yl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Ethyl-2-methyl-1H-imidazol-5-yl)pyrimidin-2-amine is a heterocyclic compound that combines the structural features of both imidazole and pyrimidine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Ethyl-2-methyl-1H-imidazol-5-yl)pyrimidin-2-amine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an aldehyde.
Alkylation: The imidazole ring is then alkylated using ethyl iodide and methyl iodide to introduce the ethyl and methyl groups at the 1 and 2 positions, respectively.
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized separately through the condensation of a β-dicarbonyl compound with guanidine.
Coupling Reaction: The final step involves coupling the alkylated imidazole with the pyrimidine ring under basic conditions to form the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the imidazole ring.
Reduction: Reduction reactions can occur at the pyrimidine ring, especially at the nitrogen atoms.
Substitution: The compound can undergo nucleophilic substitution reactions at the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Oxidation of the methyl group can lead to the formation of a carboxylic acid derivative.
Reduction: Reduction can result in the formation of amine derivatives.
Substitution: Substitution reactions can yield various substituted imidazole derivatives.
Applications De Recherche Scientifique
4-(1-Ethyl-2-methyl-1H-imidazol-5-yl)pyrimidin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-(1-Ethyl-2-methyl-1H-imidazol-5-yl)pyrimidin-2-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell proliferation and apoptosis.
Comparaison Avec Des Composés Similaires
- 4-(1-Methyl-2-ethyl-1H-imidazol-5-yl)pyrimidin-2-amine
- 4-(1-Ethyl-2-methyl-1H-imidazol-5-yl)pyrimidin-4-amine
Uniqueness:
- The unique combination of the ethyl and methyl groups on the imidazole ring and the amine group on the pyrimidine ring distinguishes 4-(1-Ethyl-2-methyl-1H-imidazol-5-yl)pyrimidin-2-amine from similar compounds. This unique structure contributes to its distinct chemical properties and potential applications.
Propriétés
Formule moléculaire |
C10H13N5 |
|---|---|
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
4-(3-ethyl-2-methylimidazol-4-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C10H13N5/c1-3-15-7(2)13-6-9(15)8-4-5-12-10(11)14-8/h4-6H,3H2,1-2H3,(H2,11,12,14) |
Clé InChI |
SBIUSNLOEPXBRG-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=NC=C1C2=NC(=NC=C2)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


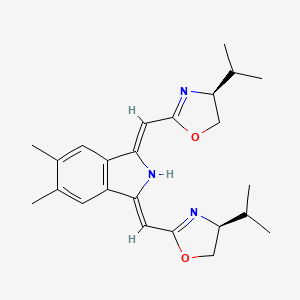
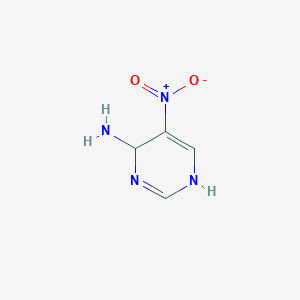
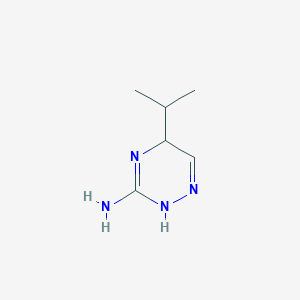
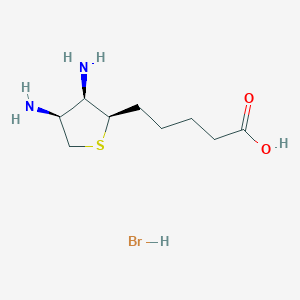


![2,4-Dichloro-6,7-dimethoxypyrido[2,3-d]pyrimidine](/img/structure/B13106384.png)
![4,4,5,5-Tetramethyl-2-(4'-(naphthalen-2-yl)-[1,1'-biphenyl]-4-yl)-1,3,2-dioxaborolane](/img/structure/B13106390.png)

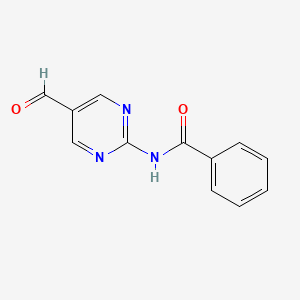
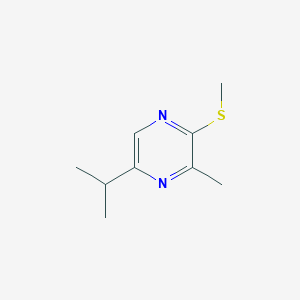

![(S)-tert-Butyl 2,6-dihydroxy-2,3-dihydrobenzo[f]quinoline-4(1H)-carboxylate](/img/structure/B13106413.png)

